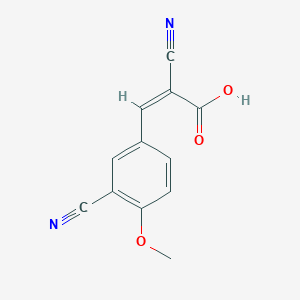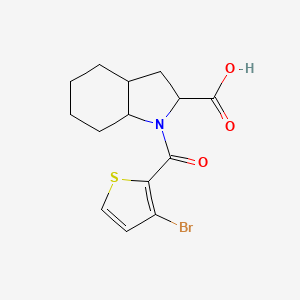
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid, also known as CCPA, is a potent and selective adenosine A1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders.
Wirkmechanismus
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in cAMP levels. This, in turn, leads to the inhibition of protein kinase A (PKA) and the opening of ATP-sensitive potassium channels, resulting in hyperpolarization of the cell membrane. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid also activates the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce infarct size and improve cardiac function in ischemia-reperfusion injury. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has also been shown to reduce tumor growth and metastasis in cancer by inhibiting angiogenesis and inducing apoptosis. In addition, (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has been shown to improve cognitive function in Alzheimer's disease by reducing amyloid-beta levels and increasing neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has several advantages for lab experiments. It is a highly selective adenosine A1 receptor agonist, which allows for specific targeting of the receptor. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid is also stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has some limitations, including its relatively low solubility and the need for high concentrations to achieve biological effects.
Zukünftige Richtungen
For (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid research include investigating its potential use in the treatment of Parkinson's disease, epilepsy, and stroke. In addition, the development of more potent and selective adenosine A1 receptor agonists may lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid is a potent and selective adenosine A1 receptor agonist that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of the adenosine A1 receptor and the inhibition of adenylate cyclase, leading to a decrease in cAMP levels and the opening of ATP-sensitive potassium channels. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has various biochemical and physiological effects, including reducing infarct size, inhibiting tumor growth and metastasis, and improving cognitive function. While (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has some limitations, it has several advantages for lab experiments, and further research is needed to determine its potential therapeutic applications.
Synthesemethoden
The synthesis of (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid involves the reaction of 3-cyano-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with ethyl cyanoacetate to form (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid. The synthesis of (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid is a multistep process, and the purity of the final product is critical for its biological activity.
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have cardioprotective effects in ischemia-reperfusion injury, reduce tumor growth and metastasis in cancer, and improve cognitive function in Alzheimer's disease. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and stroke.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-17-11-3-2-8(4-9(11)6-13)5-10(7-14)12(15)16/h2-5H,1H3,(H,15,16)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOYDKSZIYWZPP-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)


![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)

![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)